4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-6-18-10-5-7(21-13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIHVPOLQTQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677852 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890841-23-3 | |
| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of ethyl chloroformate and a base such as triethylamine to form the ethyl ester derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that quinoline derivatives, including 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Quinoline derivatives are being investigated for their anticancer effects. The presence of trifluoromethoxy groups enhances the lipophilicity and bioavailability of these compounds, which may improve their efficacy against cancer cells . Preliminary studies suggest that this specific compound could induce apoptosis in certain cancer cell lines.
- Anti-inflammatory Effects : Some studies have reported that quinoline derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases . The compound's ability to interact with biological targets involved in inflammation makes it a subject of interest for further research.
Agrochemical Applications
- Pesticide Development : The unique structure of this compound allows it to function as a building block for developing novel agrochemicals. Its fluorinated nature may enhance the stability and effectiveness of pesticides against pests and diseases in crops .
- Herbicide Formulation : Research has indicated that quinoline derivatives can be effective as herbicides. The compound's structural features may contribute to its ability to inhibit specific biochemical pathways in plants, leading to effective weed control strategies .
Materials Science Applications
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices has been studied for improving the thermal and chemical resistance of materials. This compound can be utilized as a monomer or additive in synthesizing advanced materials with enhanced properties .
- Sensors and Coatings : Due to its unique electronic properties, this compound shows potential in developing sensors or coatings that require specific chemical interactions or environmental stability . Its ability to form stable films can be advantageous in various industrial applications.
Case Studies
- Synthesis and Characterization : A study on the synthesis of this compound demonstrated a straightforward synthetic pathway yielding high purity and yield (93%) using trichlorophosphate under controlled conditions . This efficient synthesis is crucial for scaling up production for commercial applications.
- Biological Activity Assessment : In vitro assays evaluating the antimicrobial effects showed that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Hydroxy vs. Chloro Substitution
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate (CAS 391-02-6): Structure: Hydroxy group at position 4 instead of chloro. Molecular Weight: 303.22 g/mol.
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Structure: Additional fluoro substituent at position 4. Synthesis: Derived from hydrolysis of ethyl esters under basic conditions . Application: Intermediate for fluoroquinolone antibiotics, highlighting the role of halogenation in bioactivity .
Methyl vs. Chloro Substitution
- 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester (CAS 958331-16-3): Structure: Methyl group at position 4. Molecular Weight: 283.25 g/mol. Impact: Increased lipophilicity (logP ~3.2) compared to the chloro derivative, favoring membrane permeability in drug design .
Substituent Variations at Position 7
- Ethyl 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate (CAS 93514-83-1): Structure: Dual trifluoromethyl groups at positions 5 and 5.
- Ethyl 4-((2-hydroxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-31-7): Structure: Amino-phenyl group at position 4. Application: Demonstrates how functionalization at position 4 can introduce hydrogen-bonding motifs for targeted drug interactions .
Functional Group Comparisons
Biological Activity
4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester (CAS Number: 21168-42-3) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both electron-withdrawing chloro and trifluoromethyl groups, which significantly influence its pharmacological properties.
- Chemical Formula : C₁₃H₉ClF₃NO₂
- Molecular Weight : 303.66 g/mol
- Melting Point : 71 °C – 72 °C
- Appearance : Solid
This compound serves as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) and dye-sensitized solar cells (DSSCs), highlighting its versatility in both medicinal and material sciences .
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the destabilization of cell membranes, which enhances the penetration of cell-penetrating peptides (CPPs) when conjugated with this compound .
Antimicrobial Activity
A study by Huang et al. (2023) discusses the role of quinoline derivatives, including this compound, in combating bacterial infections through non-antibiotic strategies . The trifluoromethyl group in particular has been associated with increased antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at the N-1 position has been shown to enhance antibacterial activity. For instance, derivatives with this modification demonstrated comparable efficacy to established antibiotics like norfloxacin against key bacterial strains . The SAR studies emphasize that modifications to the quinoline structure can lead to improved biological activities, making it a valuable scaffold for drug development.
Case Studies
-
Antibacterial Efficacy :
- A series of quinolone derivatives were synthesized, including those with trifluoromethyl substitutions. Among these, specific derivatives exhibited promising antibacterial activities comparable to conventional antibiotics, suggesting that further optimization could yield effective new treatments for resistant bacterial strains .
- Cell Penetration Enhancement :
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for further development in various therapeutic areas:
- Antimicrobial Agents : Its ability to disrupt bacterial membranes positions it as a potential lead compound for developing new antibiotics.
- Drug Delivery Systems : The enhancement of CPP efficacy through this compound suggests applications in targeted drug delivery.
- Dye-Sensitized Solar Cells : Its chemical structure allows for potential use in photovoltaic applications, expanding its utility beyond pharmaceuticals .
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare 4-Chloro-7-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester?
The synthesis typically involves multi-step reactions:
- Quinoline Core Formation : React substituted anilines with triethyl methanetricarboxylate under acidic conditions to form the 4-hydroxyquinoline-3-carboxylate intermediate.
- Functionalization : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (using trifluoromethoxy precursors) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Chlorination at the 4-position is achieved using POCl₃ or SOCl₂.
- Esterification : Ethyl ester groups are retained or reintroduced via acid-catalyzed esterification.
Key intermediates include ethyl 4-hydroxyquinoline-3-carboxylate derivatives, with regioselectivity controlled by protecting groups or directing moieties .
(Advanced) How can regioselectivity challenges during trifluoromethoxy group introduction at the 7-position be resolved?
Regioselectivity is addressed through:
- Directing Groups : Protect the 4-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) to direct electrophilic substitution to the 7-position.
- Catalytic Strategies : Use Cu(I)- or Pd(II)-catalyzed cross-coupling with trifluoromethoxy aryl halides under optimized temperature and solvent conditions (e.g., DMF at 80–100°C).
- Analytical Validation : Confirm regiochemistry via HPLC, LC-MS, and 2D NMR (e.g., NOESY for spatial proximity analysis). Computational modeling (DFT) predicts favorable substitution sites .
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies quinoline protons (δ 7.5–8.5 ppm) and ethyl ester signals (δ 1.3–4.4 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and quinoline carbons.
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C—H⋯O hydrogen bonds, halogen contacts).
- Mass Spectrometry : HRMS validates molecular weight (C₁₃H₁₀ClF₃NO₃; calc. 328.02 g/mol).
- FTIR : Confirms ester C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations .
(Advanced) How do intermolecular interactions influence the solid-state stability of this compound?
- Hydrogen Bonding : C—H⋯O interactions between the ester carbonyl and adjacent quinoline protons stabilize the crystal lattice.
- Halogen Interactions : Cl⋯F and Cl⋯π contacts contribute to packing density, affecting melting points (e.g., 180–200°C range).
- Thermal Analysis : TGA/DSC profiles correlate decomposition temperatures with interaction strengths. Hirshfeld surface analysis quantifies interaction contributions (e.g., 20–30% from van der Waals forces) .
(Advanced) How does the 7-trifluoromethoxy group modulate electronic properties compared to other substituents?
- Electronic Effects : The trifluoromethoxy group (σₚ = 0.35) is a stronger electron-withdrawing group (EWG) than methoxy (σₚ = -0.27), reducing electron density at the quinoline core.
- DFT Calculations : Molecular electrostatic potential (MEP) maps show increased positive charge at the 3-carboxylate, enhancing electrophilic reactivity.
- Steric Impact : The trifluoromethoxy group’s bulkiness (compared to Cl or F) influences binding pocket occupancy in biological targets .
(Advanced) What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial derivatives?
- Analog Synthesis : Prepare derivatives with variations at positions 1, 6, and 8 (e.g., cyclopropyl, nitro, or triazole substituents).
- Biological Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Molecular docking predicts interactions with DNA gyrase or topoisomerase IV. Fluorescence quenching assays quantify DNA binding affinity .
(Advanced) How can contradictions between computational predictions and experimental reactivity data be resolved?
- Model Refinement : Incorporate solvent effects (PCM models) and explicit solvation in DFT calculations.
- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.
- Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Adjust steric/electronic parameters in force fields (e.g., AMBER) .
(Basic) What are the key considerations for optimizing reaction yields in large-scale synthesis?
- Catalyst Loading : Reduce Pd/Cu catalyst concentrations (0.5–2 mol%) to minimize costs.
- Solvent Selection : Use diphenyl ether or DMF for high-temperature reactions to improve solubility.
- Workup Efficiency : Employ column chromatography or recrystallization (ethanol/water) for purity >95%.
- Scale-Up Safety : Monitor exothermic steps (e.g., POCl₃ reactions) with controlled cooling .
(Advanced) What analytical approaches resolve discrepancies in NMR data for regioisomeric impurities?
- 2D NMR : HSQC and HMBC correlate proton-carbon connectivity to distinguish 7-trifluoromethoxy vs. 8-substituted isomers.
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substitution pathways.
- Chiral HPLC : Separates enantiomers if asymmetric synthesis introduces stereocenters .
(Advanced) How is the trifluoromethoxy group’s metabolic stability assessed in pharmacokinetic studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation.
- Mass Spectrometry : Detect metabolites via UPLC-QTOF (e.g., demethylation or hydroxylation products).
- Comparative Studies : Contrast half-life (t½) with trifluoromethyl or methoxy analogs to quantify substituent effects on stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
